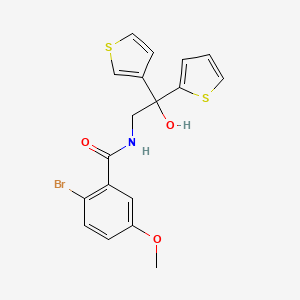

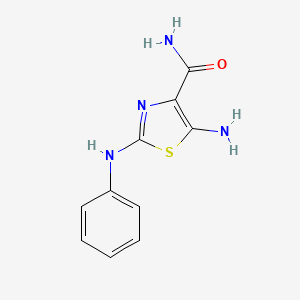

5-氨基-2-苯胺基-1,3-噻唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Amino-2-anilino-1,3-thiazole-4-carboxamide (ATC) is a novel and promising compound that has been studied for its potential applications in various fields. ATC is a heterocyclic compound, formed by the condensation of aniline and thiazole-4-carboxamide. It has been used in synthetic organic chemistry, as a reagent in the synthesis of various other compounds, and as a starting material for the preparation of other heterocyclic compounds. It has also been used in the development of novel drugs and pharmaceuticals.

科学研究应用

- Field : Medicinal Chemistry

- Application : 2-Aminothiazoles, a class of organic medicinal compounds similar to the one you mentioned, are used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

- Methods : Eight compounds were synthesized and characterized by FTIR and NMR. Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .

- Results : The synthesized compounds showed moderate to significant antibacterial and antifungal potential. It was found that compounds having a hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues .

- Field : Cancer Research

- Application : Certain compounds similar to “5-Amino-2-anilino-1,3-thiazole-4-carboxamide” have been tested for their growth inhibition on non-small cell lung cancer cell line HOP-92 and different cell lines of Leukemia .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The majority of the tested compounds displayed growth inhibition on the mentioned cancer cell lines .

Antimicrobial Evaluation

Anticancer Activity Evaluation

- Field : Medicinal Chemistry

- Application : Thiazoles, a class of organic medicinal compounds similar to the one you mentioned, have been observed over the years to have several biological activities such as antioxidant, analgesic, and anti-inflammatory activities .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

- Field : Cardiovascular Research

- Application : Certain thiazole derivatives have been observed to have antihypertensive activity .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Antioxidant, Analgesic, Anti-inflammatory Activities

Antihypertensive Activity

- Field : Organic Chemistry

- Application : Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

- Field : Material Science

- Application : Certain salts of 5-amino-1H-1,2,4-triazole-3-carbohydrazide, a compound similar to the one you mentioned, have been used in the development of explosive materials .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Some of these salts exhibit reasonable physical properties, such as good thermal stability (up to 407 °C) and reasonable impact sensitivities (IS = 5–80 J) .

Chemical Reaction Accelerator

Explosive Material

属性

IUPAC Name |

5-amino-2-anilino-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c11-8(15)7-9(12)16-10(14-7)13-6-4-2-1-3-5-6/h1-5H,12H2,(H2,11,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACABQGABUJNEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=C(S2)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-anilino-1,3-thiazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2420080.png)

![methyl 4-(9-ethoxy-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate](/img/no-structure.png)

![4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2420093.png)

![3-cinnamyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2420096.png)